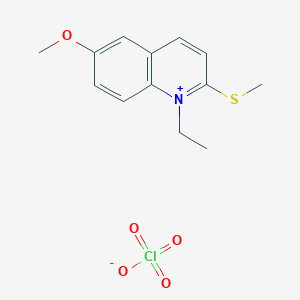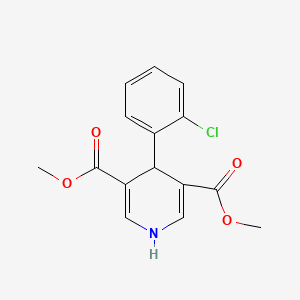
1-ethyl-6-methoxy-2-(methylthio)quinolinium perchlorate
説明
1-ethyl-6-methoxy-2-(methylthio)quinolinium perchlorate is a chemical compound that has been widely investigated for its potential applications in scientific research. This compound is commonly known as EMQ and has been synthesized by various methods. EMQ has been found to possess unique biochemical and physiological properties that make it a valuable tool for studying different biological processes.
作用機序
EMQ interacts with biological molecules through electrostatic and hydrophobic interactions. It has been found to intercalate into DNA and RNA, causing changes in their conformation and stability. EMQ has also been found to bind to proteins, leading to changes in their activity and function. The ability of EMQ to interact with different biological molecules makes it a valuable tool for studying the structure and function of these molecules.
Biochemical and Physiological Effects:
EMQ has been found to have unique biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. EMQ has also been found to have antioxidant properties, protecting cells from oxidative stress. Additionally, EMQ has been found to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using EMQ in lab experiments is its ability to interact with different biological molecules. This makes it a valuable tool for studying the structure and function of these molecules. Additionally, EMQ is relatively easy to synthesize and has a long shelf life. However, one of the main limitations of using EMQ is its potential toxicity. Careful handling and disposal of EMQ are necessary to avoid any potential hazards.
将来の方向性
There are several future directions for EMQ research. One potential direction is the development of new biosensors for detecting different analytes in biological samples. Another potential direction is the use of EMQ in drug delivery systems. EMQ has been found to have unique properties that make it a potential candidate for drug delivery applications. Additionally, further studies are needed to investigate the potential toxicity of EMQ and to develop safe handling and disposal protocols.
科学的研究の応用
EMQ has been widely used in scientific research as a fluorescent probe for detecting the presence of different biological molecules. It has been found to interact with DNA, RNA, and proteins, making it a valuable tool for studying the structure and function of these molecules. EMQ has also been used as a pH sensor and a probe for detecting the presence of metal ions in biological systems. Additionally, EMQ has been used in the development of biosensors for detecting different analytes in biological samples.
特性
IUPAC Name |
1-ethyl-6-methoxy-2-methylsulfanylquinolin-1-ium;perchlorate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16NOS.ClHO4/c1-4-14-12-7-6-11(15-2)9-10(12)5-8-13(14)16-3;2-1(3,4)5/h5-9H,4H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEZCQPSPXDRIQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(C=CC2=C1C=CC(=C2)OC)SC.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-thienyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B3932111.png)
![ethyl [(5-{[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]methyl}-1,3,4-oxadiazol-2-yl)thio]acetate](/img/structure/B3932122.png)
![4-chloro-N-{2-[(4-methylphenyl)amino]-2-phenylethyl}benzenesulfonamide](/img/structure/B3932130.png)





![2-(3-nitrophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B3932179.png)
![4-chloro-N-[2-(diethylamino)-1,2-dihydro-1-acenaphthylenyl]benzenesulfonamide](/img/structure/B3932190.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B3932194.png)


